molecular formula C12H14N2OS2 B12123369 3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12123369
M. Wt: 266.4 g/mol
InChI Key: SQKCWOYVFPEPNZ-UHFFFAOYSA-N
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Description

3-Isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidinone core. The molecule incorporates a 2-mercapto (thiol) group at position 2 and an isopropyl substituent at position 3, which significantly influences its physicochemical and biological properties. The cyclopentane ring contributes to conformational rigidity, while the thieno-pyrimidinone scaffold is known for pharmacological relevance, particularly in anti-inflammatory and analgesic applications .

Properties

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

11-propan-2-yl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one

InChI

InChI=1S/C12H14N2OS2/c1-6(2)14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h6H,3-5H2,1-2H3,(H,13,16)

InChI Key

SQKCWOYVFPEPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(NC1=S)SC3=C2CCC3

Origin of Product

United States

Preparation Methods

The synthesis of 3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidin core. The isopropyl and mercapto groups are then introduced through various organic reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group is particularly reactive and can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR)
3-Isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (Target) 3-isopropyl, 2-SH C12H15N2OS2 279.39* Not reported IR: ~3,400 (NH), 1,690 (CO), 1,520 (C=C)
3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-allyl, 2-SH C12H12N2OS2 264.37 Not reported MS: m/z 264 (M+)
2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-methyl, 2-SH C10H10N2OS2 238.33 Not reported Storage: Room temperature
3-Ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-ethyl, 2-SH C11H13N2OS2 253.36 Not reported CAS: 332145-25-2
7-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (11d) 7-benzyl, pyrido-fused ring C18H16N2OS2 356.46 >300 IR: 3,390 (NH), 1,689 (CO); NMR: δ 2.5–4.5 (CH2)

*Calculated based on analogous compounds.

Key Observations :

  • Melting Points : Pyrido-fused analogs (e.g., 11d) exhibit higher melting points (>300°C) due to extended aromaticity and rigid hydrogen bonding .

Commercial and Industrial Relevance

  • Availability: The isopropyl derivative is commercially available (e.g., Santa Cruz Biotechnology, $334/g), reflecting demand in medicinal chemistry research .
  • Cost Drivers : Bulkier substituents (e.g., isobutyl in CAS sc-346975) increase synthesis complexity and cost .

Biological Activity

3-Isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with the molecular formula C₁₂H₁₄N₂OS₂ and a molecular weight of 266.38 g/mol. Its unique bicyclic structure combines a cyclopentane fused with a thieno[2,3-d]pyrimidine moiety. The presence of both isopropyl and mercapto groups contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .

Enzyme Inhibition

Research indicates that 3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibits significant biological activity as an enzyme inhibitor. The mercapto group is particularly reactive and can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This characteristic enhances its potential in drug discovery and development processes .

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with target proteins, which may lead to inhibition or modulation of their activity. Understanding these interactions is crucial for developing therapeutic agents that leverage this compound's unique properties against various diseases .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways. The IC50 values indicated strong inhibitory effects compared to control compounds .
  • Protein Interaction Studies : The compound was shown to interact with key proteins involved in cancer pathways. This interaction was characterized using advanced techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) .
  • Comparative Analysis : Compared to similar compounds like 3-methyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-mercapto derivatives, the isopropyl variant exhibited enhanced reactivity and biological activity due to its larger alkyl group influencing its interaction with biological targets .

Applications in Therapeutics

The unique structure of 3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one allows for versatility in various scientific fields:

  • Medicinal Chemistry : As a potential lead compound for developing new drugs targeting specific enzymes or pathways.
  • Biological Research : Used in studies involving enzyme inhibition and protein interactions.

Comparative Properties Table

PropertyValue
Molecular FormulaC₁₂H₁₄N₂OS₂
Molecular Weight266.38 g/mol
IUPAC Name11-propan-2-yl-10-sulfanylidene...
Mechanism of ActionEnzyme inhibition via covalent bonding

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